REACTION_CXSMILES
|
[BH4-].[Na+].[I:3][C:4]1[CH:9]=[C:8]([Si:10]([CH3:13])([CH3:12])[CH3:11])[N:7]=[C:6]([O:14][CH3:15])[C:5]=1[CH:16]=[O:17]>CCO>[I:3][C:4]1[CH:9]=[C:8]([Si:10]([CH3:11])([CH3:13])[CH3:12])[N:7]=[C:6]([O:14][CH3:15])[C:5]=1[CH2:16][OH:17] |f:0.1|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=NC(=C1)[Si](C)(C)C)OC)C=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was carefully quenched with brine
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (gradient hexane to hexane-EtOAc 91:9)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=NC(=C1)[Si](C)(C)C)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.1 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |